4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol, also known as salbutamol, is a synthetic compound that plays a significant role in analytical chemistry and materials science research. [] It is frequently employed as a model compound for developing and validating new analytical techniques due to its well-characterized structure and properties. [, ] Additionally, derivatives of this compound have shown promise in materials science applications. [, ]
This compound can be sourced from various chemical suppliers and is often used in research settings. Its classification as a phenolic compound indicates its potential applications in pharmaceuticals, particularly as an antioxidant or in drug formulation.
The synthesis of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol can be achieved through several methods, primarily involving the reaction of phenolic compounds with tert-butylamine and hydroxylation processes.
The synthesis can also involve protecting groups for the hydroxyl functionality to prevent unwanted side reactions during the introduction of the amino group.
The molecular formula of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol is C13H19NO2. The structural analysis reveals:
4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol can participate in various chemical reactions:
The mechanism of action for 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol is particularly relevant in pharmacology:
Studies indicate that compounds with similar structures exhibit anti-inflammatory and antioxidant properties, suggesting potential therapeutic applications.
The physical and chemical properties of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol are critical for its application:
4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol has diverse applications:
The systematic IUPAC name 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol provides an unambiguous description of the molecular structure, precisely defining the substitution pattern on the phenolic ring system. This nomenclature specifies a para-substituted phenol derivative with a 1-hydroxy-2-(tert-butylamino)ethyl functional group at the 4-position. The compound is alternatively designated as 2-(tert-butylamino)-1-(4-hydroxyphenyl)ethanol in modified IUPAC terminology, emphasizing the ethanolamine backbone [1] [5]. Its molecular formula is established as C₁₂H₁₉NO₂, corresponding to a molecular weight of 209.29 g/mol [1].
Structurally, the molecule comprises three key domains: a phenolic aromatic ring providing planarity and hydrogen-bonding capability through its hydroxyl group; an ethanolamine side chain (-CH(OH)CH₂NH-) enabling chiral functionality and salt formation; and a tert-butyl group (-C(CH₃)₃) conferring steric bulk and electronic effects on the secondary amine. This tertiary butyl substituent significantly enhances β₂-adrenergic receptor selectivity compared to simpler alkylamino analogs [7]. The stereogenic center at the ethanolamine carbon atom (C8) creates two enantiomeric forms: (R)- and (S)-configurations, with the (R)-enantiomer demonstrating superior pharmacological activity at adrenergic receptors [7] [10].
Table 1: Systematic Chemical Nomenclature Variations for 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol
Nomenclature System | Designation |
---|---|
Systematic IUPAC | 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol |
Modified IUPAC | 2-(tert-butylamino)-1-(4-hydroxyphenyl)ethanol |
Common Pharmaceutical | Salbutamol base (without 3-hydroxymethyl substitution) |
CAS Designation | 18559-94-9 (salbutamol base) |
The compound exhibits close structural relationships with established pharmaceuticals, particularly the bronchodilator salbutamol (albuterol). While salbutamol contains an additional 3-hydroxymethyl substituent (formula C₁₃H₂₁NO₃), the core 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol structure represents the fundamental pharmacophore [7]. Structural analogs demonstrate how incremental modifications alter properties:
Table 2: Structural Analogs and Their Modifications
Compound | Substituent at Position 2 | Molecular Formula | Key Structural Difference |
---|---|---|---|
4-[2-(tert-butylamino)-1-hydroxyethyl]phenol | H | C₁₂H₁₉NO₂ | Reference compound |
Salbutamol (Albuterol) | CH₂OH | C₁₃H₂₁NO₃ | 3-Hydroxymethyl group |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol | CH₂OCH₃ | C₁₄H₂₃NO₃ | Methoxymethyl ether |
Terbutaline | OH | C₁₂H₁₉NO₃ | 3-Hydroxyl group |
Chirality profoundly influences the compound's behavior, with the (R)-enantiomer exhibiting significantly higher receptor binding affinity. However, the stereochemical integrity at the chiral center proves labile under physiological conditions, with pH-dependent racemization observed within days to weeks [7] [10]. This inherent instability presents substantial challenges in developing enantiopure pharmaceutical formulations based on this structural scaffold.
The development history of 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol derivatives is inextricably linked to mid-20th century advances in adrenergic pharmacology. The compound's structural framework emerged from systematic medicinal chemistry investigations at Allen & Hanburys (later part of Glaxo) under the leadership of David Jack in the 1960s [7]. Researchers sought selective β₂-adrenergic agonists that would provide bronchodilation without the cardiovascular side effects associated with earlier non-selective agonists like isoprenaline. The strategic incorporation of the bulky tert-butyl group onto the aminoethyl side chain represented a breakthrough in receptor subtype selectivity, culminating in the 1966 patent application for salbutamol (which shares the core structure) [7].
The United Kingdom introduced salbutamol (containing the 3-hydroxymethyl derivative of our subject compound) as Ventolin® in 1969, establishing the therapeutic potential of this chemical class for respiratory disorders [7]. United States regulatory approval followed in 1982 under the designation albuterol, cementing the compound's pharmaceutical significance. The historical development timeline reveals critical milestones:
Table 3: Historical Development Timeline of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol Derivatives
Year | Event | Significance |
---|---|---|
1966 | Patent filed in Britain | Initial intellectual property protection for salbutamol derivatives |
1969 | UK market introduction (Ventolin®) | First clinical availability of the compound class |
1972 | Munich Olympics controversy | Initial prohibition of β₂-agonists for doping concerns |
1982 | US FDA approval (albuterol) | Expansion to major pharmaceutical market |
1986 | IOC acceptance of inhaled forms | Recognition of therapeutic necessity with abuse controls |
2020 | FDA approval of generics | Widespread accessibility of the medication |
The compound class gained particular notoriety in sports regulation history during the 1972 Munich Olympics, where β₂-agonists were prohibited as potential performance-enhancing substances [7]. This prohibition reflected concerns regarding systemic effects beyond bronchodilation. However, evolving understanding of pharmacokinetic differences between administration routes led to revised World Anti-Doping Agency (WADA) regulations permitting inhaled therapeutic use by 1986, while maintaining restrictions on oral and intravenous forms [7]. This regulatory evolution underscored the critical structure-activity and route-dependence relationships inherent to this chemical class.
The subsequent elucidation of stereochemical influences further refined scientific understanding. By the 1990s, researchers established that the (R)-enantiomer of salbutamol derivatives demonstrated approximately 100-fold greater β₂-adrenoceptor affinity than the (S)-counterpart [7]. This discovery spurred development of single-enantiomer formulations (e.g., levalbuterol), though the inherent stereochemical lability of the molecule presented significant pharmaceutical challenges. The historical trajectory of 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol derivatives illustrates the convergence of medicinal chemistry innovation, physiological understanding, and regulatory science in advancing therapeutic applications.
Beyond its pharmacological importance, 4-[2-(tert-butylamino)-1-hydroxyethyl]phenol serves as a versatile molecular building block in synthetic chemistry and materials science. The molecule incorporates three distinct functional domains—phenolic hydroxyl, aliphatic hydroxyl, and secondary amine—enabling diverse chemical transformations and supramolecular interactions. This multifunctionality facilitates its application across chemical synthesis, crystal engineering, and advanced material design.
In synthetic chemistry, the compound undergoes characteristic reactions at each functional site. The phenolic hydroxyl group participates in O-alkylation (e.g., with methyl iodide to form methoxymethyl derivatives), O-acylation, and electrophilic aromatic substitution . The aliphatic hydroxyl group demonstrates selective oxidizability to carbonyl functionality and participates in etherification and esterification reactions. The secondary amine undergoes salt formation with mineral and organic acids, N-alkylation, and serves as a hydrogen-bond acceptor. Particularly significant is the synthesis of ether derivatives through Williamson ether synthesis, yielding compounds such as 4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol (CAS 870076-72-5), which serve as synthetic intermediates and analytical reference standards [8] . The compound's reactivity profile enables several strategic synthetic applications:
Chiral Resolution Templates: The basic nitrogen and hydroxyl groups facilitate diastereomeric salt formation with chiral acids, enabling enantiomeric separation [7] [10]. Tartaric acid derivatives remain particularly effective for large-scale resolution of (R)- and (S)-enantiomers despite inherent racemization challenges.
Polyfunctional Building Blocks: The compound serves as a precursor to more complex molecular architectures through sequential functionalization. For example, selective protection of phenolic hydroxyl followed by amine alkylation enables targeted modification of individual functional groups .
Co-crystal Formation: The multiple hydrogen-bonding sites promote diverse supramolecular assembly. Co-crystallization with dicarboxylic acids (e.g., adipic or succinic acid) generates stable crystalline adducts with modified physicochemical properties [10].
The compound's behavior in solid-state systems reveals significant materials science applications. X-ray crystallographic analysis demonstrates complex hydrogen-bonding networks involving N-H⋯O and O-H⋯O interactions. In the salbutamol benzoate structure, asymmetric units form extended [001] chains through these interactions, creating stable crystalline lattices [10]. The molecular conformation exhibits disorder at the chiral center hydroxy group (occupancy ratio 0.738:0.262), reflecting dynamic structural features in the solid state [10]. These characteristics enable strategic materials design:
Table 4: Materials Science Applications of 4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol Derivatives
Application Domain | Specific Formulation | Functional Advantage |
---|---|---|
Pharmaceutical Salts | Sulfate, benzoate, adipate salts | Enhanced crystallinity and stability |
Co-crystals | Salbutamol hemiadipate with adipic acid | Modified dissolution profiles |
Ionic Liquids | Anion exchange with bulky counterions | Tunable solubility and melting points |
Coordination Complexes | Metal-organic frameworks (experimental) | Potential gas adsorption properties |
Solubility characteristics demonstrate significant solvent dependence, with hydrophilic domains promoting water solubility (approximately 10 mg/mL for the free base) while the hydrophobic tert-butyl group enhances organic solvent compatibility [4]. This amphiphilic balance follows established linear free energy relationships, where log P values correlate with substituent hydrophobic parameters. The compound's solubility profile enables formulation across diverse media:
Aqueous Systems: Hydrogen-bonding capacity facilitates dissolution in water and alcohol-water mixtures, though ionization state significantly influences solubility (enhanced in acidic conditions through ammonium salt formation) [4].
Organic Solvents: Demonstrates high solubility in polar aprotic solvents (DMSO, DMF >50 mg/mL) and moderate solubility in alcohols (methanol, ethanol ≈ 20-30 mg/mL) [4].
Lipophilic Matrices: Limited compatibility with hydrocarbon solvents (<1 mg/mL) but enhanced incorporation in lipid-based systems through salt formation with fatty acids.
Environmental science applications leverage the phenolic core's oxidative reactivity. Model studies demonstrate efficient degradation of similar phenolic structures via advanced oxidation processes, suggesting potential environmental remediation applications [6]. The compound serves as a template for developing novel oxidation catalysts targeting phenolic contaminants in wastewater systems. Additionally, its metal-chelating capability through the amine and phenolic oxygen atoms enables applications in catalytic systems and metal-ion extraction technologies. These diverse applications underscore the compound's significance beyond its pharmacological context, highlighting its utility as a multifunctional molecular platform in chemical science and technology.